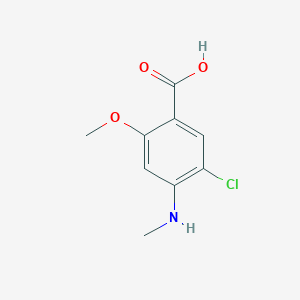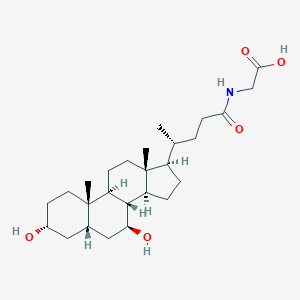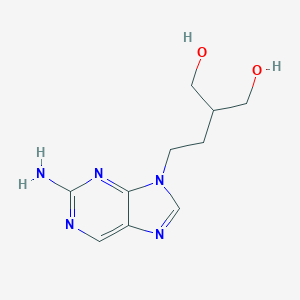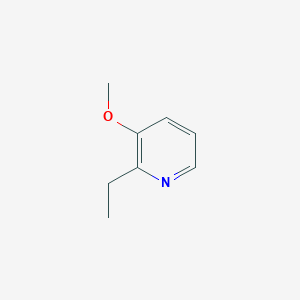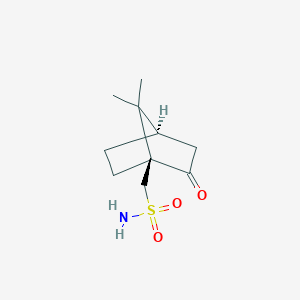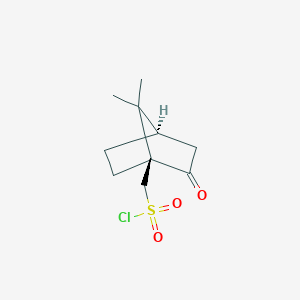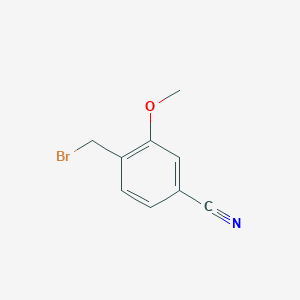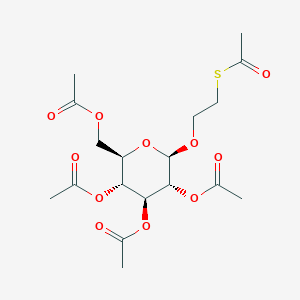
2-Propen-1-ol, 2-(tributylstannyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of ethyl propynoate as a precursor for a variety of 2-tributylstannyl-1-alkenes through treatment with organocopper species. This method, although not successful for all derivatives, allows for the synthesis of complex organostannanes, including those contaminated by by-products like hexabutylditin, through palladium-catalyzed reactions (Bellina et al., 1994).
Molecular Structure Analysis
Spectroscopic studies, including infrared, NMR, and Mössbauer spectroscopy, of tributylstannyl citrates and propane-1,2,3-tricarboxylates reveal pseudotetrahedral environments around the tin atoms in non-coordinating solvents, shifting to five-coordinate in coordinating solvents. These studies illuminate the molecular structures and coordination chemistry of organostannane compounds (Holeček et al., 1999).
Chemical Reactions and Properties
Various chemical reactions involving 2-tributylstannyl-1-alkenes have been explored. For instance, 3-methoxy-1-(tributylstannyl)-1-propene serves as a versatile vinyltin synthon, transforming into silylated analogues for further functionalization (Verlhac & Pereyre, 1990). The Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes demonstrates the utility of 1-(tributylstannyl)-2-alkene in stereoselective synthesis (Miyake & Yamamura, 1994).
Physical Properties Analysis
The physical properties of organostannanes, particularly those derived from 2-propen-1-ol, 2-(tributylstannyl)-, are closely related to their molecular structure and synthesis pathways. The spectroscopic studies provide insights into the physical state, including solubility and stability, under various conditions (Holeček et al., 1999).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential for further functionalization, are evidenced by their use in complex syntheses, such as the enantio- and diastereoselective additions to aldehydes, highlighting the versatility and utility of these organostannane compounds in synthetic organic chemistry (Keck et al., 2005).
Propiedades
IUPAC Name |
2-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYMFRAJIXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447462 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 2-(tributylstannyl)- | |
CAS RN |
84666-30-8 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
